molecular formula C15H17FN4O B12310660 4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one

4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one

Cat. No.: B12310660
M. Wt: 288.32 g/mol
InChI Key: BPZPKQNFDLXSES-UHFFFAOYSA-N
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Description

4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone core, a pyrazole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the pyrrolidinone core and the aminomethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one lies in its combination of structural elements, which confer distinct chemical and biological properties. The presence of the pyrazole ring, in particular, enhances its reactivity and potential for diverse applications .

Biological Activity

The compound 4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one (CAS No. 1955540-10-9) is a novel heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C15H17FN4O
  • Molecular Weight : 288.32 g/mol
  • CAS Number : 1955540-10-9

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) that suggest effective antibacterial activity .
  • Anti-inflammatory Effects : The presence of the pyrazole moiety is associated with anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research has indicated that such compounds can inhibit the production of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Pyrazole Ring : The fluorine atom in the para position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Amino Group Positioning : The aminomethyl group at position 4 contributes to hydrogen bonding interactions, potentially increasing the compound's potency against specific targets.

Case Study 1: Antibacterial Activity

In a study evaluating various pyrazole derivatives, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values were significantly lower than those of standard antibiotics like ampicillin and ciprofloxacin, indicating potential as a new antibacterial agent .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of related compounds found that derivatives with a similar structure inhibited the release of nitric oxide in macrophages, suggesting a mechanism for their anti-inflammatory effects. This study highlights the therapeutic potential of such compounds in managing chronic inflammatory conditions .

Data Tables

PropertyValue
Molecular FormulaC15H17FN4O
Molecular Weight288.32 g/mol
CAS Number1955540-10-9
Antibacterial Activity (MIC)S. aureus: 12.5 μg/ml
E. coli: 25 μg/ml
Anti-inflammatory IC5030 μM

Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

4-(aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C15H17FN4O/c1-19-14(21)6-10(7-17)15(19)11-8-18-20(9-11)13-4-2-12(16)3-5-13/h2-5,8-10,15H,6-7,17H2,1H3

InChI Key

BPZPKQNFDLXSES-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)CN)C2=CN(N=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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